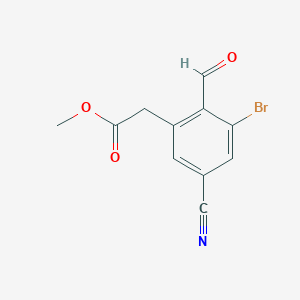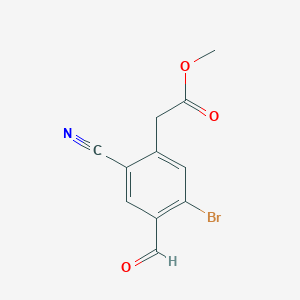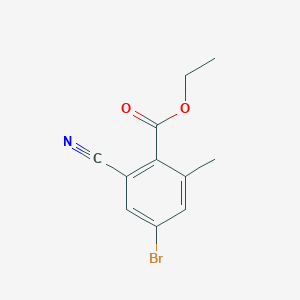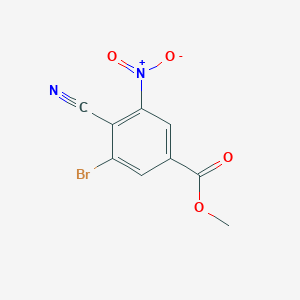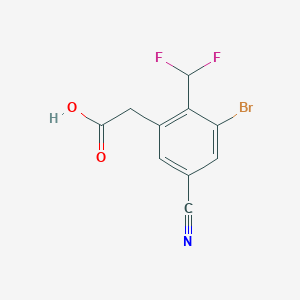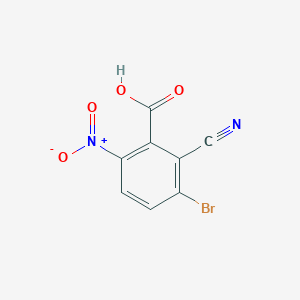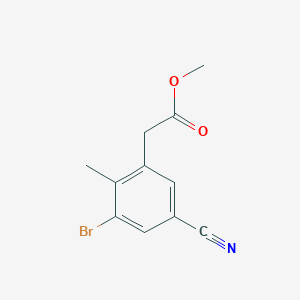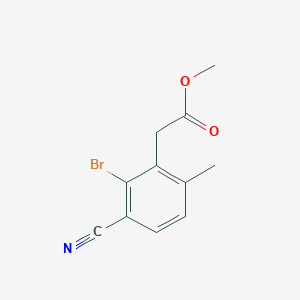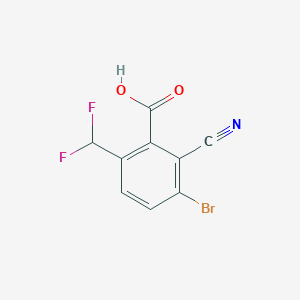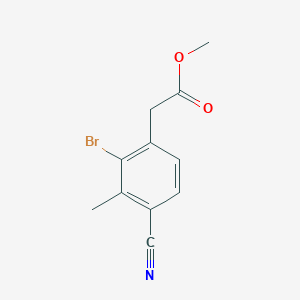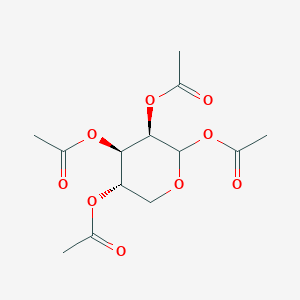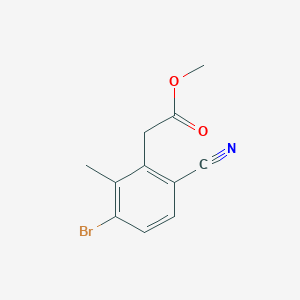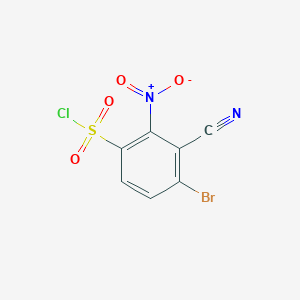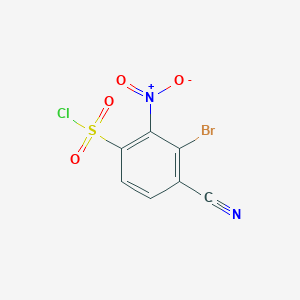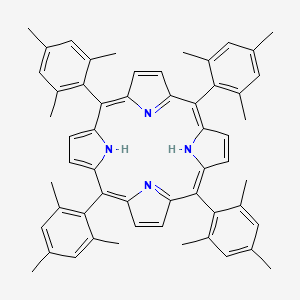
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin
Vue d'ensemble
Description
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, also known as tetramesitylporphyrin, is a meso-substituted porphyrin . It has a molecular formula of C56H54N4 and a molecular weight of 783.1 g/mol .
Synthesis Analysis
A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step was dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature. Subsequent purification through column chromatography or crystallization resulted in the formation of pure porphyrins .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is complex, with a large number of atoms, which makes conformer generation challenging . The porphyrin ring is a completely planar structure .Chemical Reactions Analysis
The reaction of HO(-) with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphinatomanganese(III) chloride [(TMP)Mn(III)(Cl)] in ligating solvents (CH(3)CN, dimethyl sulfoxide, pyridine) results in the formation of (TMP)Mn(II), which in a slower reaction is converted to a product whose structure is suggested to be that of a porphyrin manganese(III) peroxo dimer .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin include a molecular weight of 783.1 g/mol and a molecular formula of C56H54N4 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is synthesized through an acid-catalyzed condensation of pyrrole and aldehydes, followed by oxidation. This method provides improved yields, demonstrating the compound's accessibility for various applications (Made et al., 1988).
Applications in Photodynamic Therapy and Cancer Research
Porphyrin derivatives, including 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin, have been studied for their potential as photosensitizers in photodynamic therapy. These compounds have shown promise in clinical trials for treating head and neck cancer, with certain derivatives exhibiting hydrophobic properties that influence their solubility and effectiveness (Songca & Mbatha, 2000).
Energy and Photovoltaic Applications
The compound's derivatives have been used in dye-sensitized solar cells, demonstrating properties like broadened light absorption and efficient power conversion. These findings suggest potential applications in renewable energy technologies (Eu et al., 2008).
Catalysis and Chemical Reactions
5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, a related compound, is used extensively in catalysis and in synthesizing monomeric and polymeric porphyrins for heterogeneous catalysis. This illustrates the broad chemical applicability of porphyrin derivatives (Costa et al., 2011).
Photophysical Studies
Studies on the photophysical properties of symmetrical porphyrins, including derivatives of 5,10,15,20-tetrakis(hydroxyphenyl)porphyrin, have been conducted. These studies help understand their singlet oxygen generation, fluorescence properties, and potential in various light-activated applications (Ormond & Freeman, 2013).
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57,60H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOUJDBIXSYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H54N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



